Algoafuran
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Overview
Description
Algoafuran is a natural product found in Leminda millecra with data available.
Scientific Research Applications
Sequestered Chemistry of Algoafuran
- Study Context : Research on the nudibranch Leminda millecra in Algoa Bay, South Africa, led to the discovery of this compound. This compound was identified along with other metabolites from the endemic nudibranch and its possible octocoral prey species. The study highlights the chemical diversity present in marine organisms and their potential applications in various fields, including pharmaceuticals and biotechnology.
- Source : McPhail, Davies-Coleman, & Starmer, 2001
- Study Context : Though not directly related to this compound, studies on the use of STEM (Science, Technology, Engineering, and Mathematics) education tools like Algodoo provide insights into how scientific concepts, possibly including those related to this compound and its applications, can be effectively taught. This enhances understanding and appreciation of complex scientific processes among prospective science teachers.
- Source : Alan, Zengin, & Keçeci, 2021
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
[(2E)-2-[(4-methylfuran-2-yl)methylidene]-6-methylideneoct-7-enyl] acetate |
InChI |
InChI=1S/C17H22O3/c1-5-13(2)7-6-8-16(12-19-15(4)18)10-17-9-14(3)11-20-17/h5,9-11H,1-2,6-8,12H2,3-4H3/b16-10+ |
InChI Key |
FEZGASWANGXKMU-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=COC(=C1)/C=C(\CCCC(=C)C=C)/COC(=O)C |
Canonical SMILES |
CC1=COC(=C1)C=C(CCCC(=C)C=C)COC(=O)C |
Synonyms |
algoafuran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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